3-(4-Bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SALOR-INT L465399-1EA is a chemical compound with the CAS number 569322-93-6. It is used primarily in research and experimental applications. The compound’s structure, melting point, boiling point, density, molecular formula, and molecular weight are well-documented, making it a valuable resource for various scientific studies .
Analyse Chemischer Reaktionen
SALOR-INT L465399-1EA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
SALOR-INT L465399-1EA has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, the compound is employed in biochemical assays and cellular studies to understand its effects on biological systems. In medicine, it is investigated for its potential therapeutic properties and interactions with biological targets. Additionally, the compound finds applications in various industrial processes, including the development of new materials and chemical products .
Wirkmechanismus
The mechanism of action of SALOR-INT L465399-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
SALOR-INT L465399-1EA can be compared with other similar compounds to highlight its uniqueness. Similar compounds include 9-Acridinecarboxamide, N-(4-butylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide and other derivatives with similar structural features. The unique properties of SALOR-INT L465399-1EA, such as its specific reactivity and interaction with molecular targets, make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
569322-93-6 |
---|---|
Molekularformel |
C22H14BrF3N2OS |
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C22H14BrF3N2OS/c23-16-8-10-17(11-9-16)28-20(29)18-6-1-2-7-19(18)27-21(28)30-13-14-4-3-5-15(12-14)22(24,25)26/h1-12H,13H2 |
InChI-Schlüssel |
WCUJTFQYGHCBIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.